molecular formula C13H12N6O B2880209 2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 2415621-45-1

2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B2880209
CAS No.: 2415621-45-1
M. Wt: 268.28
InChI Key: LKIXNFJSLICLIX-UHFFFAOYSA-N
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Description

2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that incorporates a triazole ring, an azetidine ring, and a pyridopyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps, starting with the formation of the triazole ring through a cycloaddition reaction. This is followed by the construction of the azetidine ring and the pyridopyrimidinone core. Common reagents used in these reactions include azides, alkynes, and various catalysts to facilitate the cycloaddition and ring-closure processes .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include acids, bases, and solvents like dichloromethane, ethanol, and water. Reaction conditions such as temperature, pressure, and pH are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the azetidine and pyridopyrimidinone moieties contribute to the overall binding affinity and specificity. These interactions can modulate the activity of the target proteins and influence various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

2-[3-(triazol-2-yl)azetidin-1-yl]pyrido[1,2-a]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N6O/c20-13-7-12(16-11-3-1-2-6-18(11)13)17-8-10(9-17)19-14-4-5-15-19/h1-7,10H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKIXNFJSLICLIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=CC(=O)N3C=CC=CC3=N2)N4N=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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